N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features an amine group attached to a methylated phenyl ring, which is further connected to a chlorinated phenyl ring via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-amino-2-methylphenol with chloroacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide linkage. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the phenyl rings.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the amine group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and signaling pathways.
Industry: Use in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
4-Methyl-N'-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Uniqueness: N-(5-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its specific structural features, such as the presence of the chloro and methyl groups on the phenyl rings, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-5-13(18)8-14(10)19-16(20)9-21-15-6-4-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLFKDVALATFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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